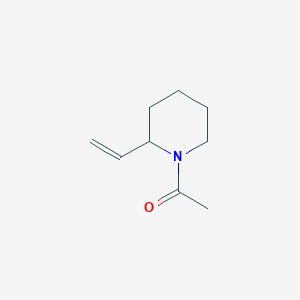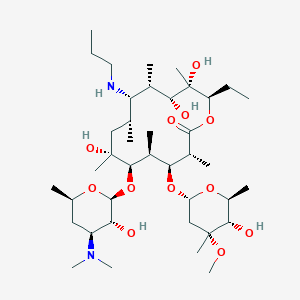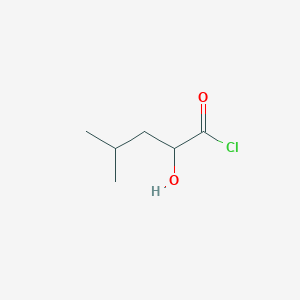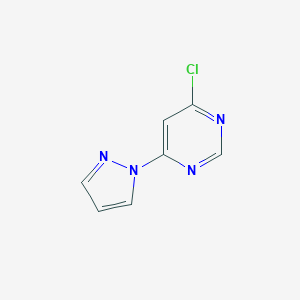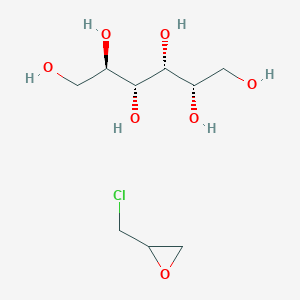
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound that has been widely used in scientific research. It is a nitrogen-containing compound that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of cyanamide is not fully understood. However, it is believed that it acts as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea and vomiting. Cyanamide has also been shown to have antitumor properties.
Effets Biochimiques Et Physiologiques
Cyanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the level of blood glucose in diabetic animals by inhibiting the activity of glucose-6-phosphatase. It has also been shown to reduce the level of cholesterol in the blood by inhibiting the activity of HMG-CoA reductase. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Cyanamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also readily available and relatively inexpensive. However, it has several limitations. It is highly reactive and can react with a wide range of compounds, making it difficult to use in certain experiments. Additionally, it is toxic and must be handled with care.
Orientations Futures
There are several future directions for the use of cyanamide in scientific research. It has been suggested that cyanamide could be used as a therapeutic agent for the treatment of diabetes and hyperlipidemia. It has also been suggested that it could be used as a catalyst in various chemical reactions. Additionally, there is ongoing research into the antitumor properties of cyanamide and its potential use in cancer therapy.
Conclusion:
In conclusion, cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing compound that has been widely used in scientific research. It has been synthesized through various methods and has been shown to have unique properties. It has been used as a starting material for the synthesis of various compounds, as a catalyst in various chemical reactions, and has been shown to have antitumor properties. While it has several advantages for lab experiments, it also has several limitations and must be handled with care. There are several future directions for the use of cyanamide in scientific research, including its potential use as a therapeutic agent for the treatment of diabetes and hyperlipidemia, as a catalyst in various chemical reactions, and in cancer therapy.
Méthodes De Synthèse
Cyanamide can be synthesized through various methods including the reaction of dicyandiamide with acid, the reaction of calcium cyanamide with sulfuric acid, and the reaction of urea with calcium cyanamide. However, the most common method of synthesis involves the reaction of calcium cyanamide with sulfuric acid. This method produces a high yield of cyanamide and is relatively easy to perform.
Applications De Recherche Scientifique
Cyanamide has been used extensively in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
119283-95-3 |
|---|---|
Nom du produit |
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) |
Formule moléculaire |
C10H9N3OS |
Poids moléculaire |
219.27 g/mol |
Nom IUPAC |
(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
GNVBNJXZJUFYPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
SMILES canonique |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonymes |
Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




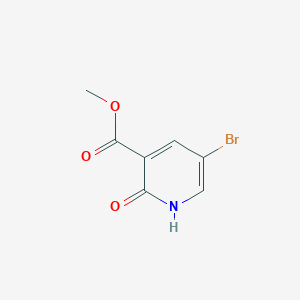



![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
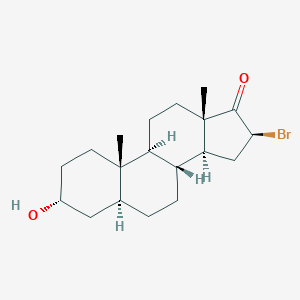
![3-Oxatricyclo[4.3.0.02,4]non-8-ene-2-carbaldehyde](/img/structure/B38641.png)
